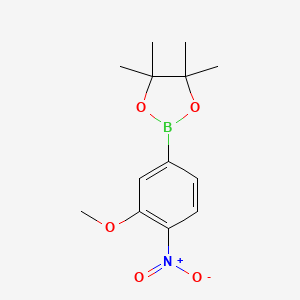

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Introduction to 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound represents a specialized class of organoboron compounds that have gained significant importance in contemporary synthetic chemistry. This compound belongs to the family of boronic acid pinacol esters, which serve as crucial building blocks in various organic transformations. The molecular architecture of this compound reflects the sophisticated design principles underlying modern organoboron chemistry, where the combination of aromatic substitution patterns and protective boronic ester functionality creates versatile synthetic intermediates. The presence of both electron-withdrawing nitro groups and electron-donating methoxy substituents on the aromatic ring provides unique electronic properties that influence its reactivity profile in cross-coupling reactions.

The compound's significance extends beyond its individual properties to encompass its role within the broader context of boronic acid chemistry, where protective ester groups have revolutionized the handling and storage of these valuable synthetic reagents. Boronic esters, particularly pinacol esters, have become the dominant boronic acid surrogate in organic synthesis due to their enhanced stability compared to free boronic acids. The tetramethyl-dioxaborolane ring system, commonly referred to as the pinacol protecting group, addresses many of the challenges associated with boronic acid manipulation, including their polar nature and tendency toward decomposition under certain conditions. This protective strategy has enabled the development of more robust synthetic methodologies and has expanded the scope of reactions accessible to synthetic chemists.

Research into organoboron compounds has demonstrated their fundamental importance in modern synthetic chemistry, particularly through their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The development of these methodologies has been recognized with the highest honors in chemistry, including the Nobel Prize awarded to Akira Suzuki for his contributions to this field. The structural features of this compound make it particularly suitable for these transformations, where the boronic ester serves as a nucleophilic coupling partner in the formation of carbon-carbon bonds.

Nomenclature and Chemical Identification

The systematic identification and nomenclature of this compound follows established conventions for both organoboron chemistry and aromatic substitution patterns. The compound's complex structure necessitates a comprehensive approach to nomenclature that accurately reflects its molecular architecture while maintaining consistency with international chemical naming standards. The identification of this compound involves multiple complementary systems, including systematic International Union of Pure and Applied Chemistry nomenclature, registry numbers, and structural descriptors that collectively provide unambiguous chemical identification. Understanding the nomenclature conventions for this compound provides insight into the broader principles governing organoboron compound naming and the specific challenges associated with naming compounds containing both aromatic and heterocyclic components.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the molecular structure according to established nomenclature rules. This naming convention begins with the identification of the principal functional group, which in this case is the dioxaborolane ring system serving as the base structure. The numbering system for the dioxaborolane ring follows the Hantzsch-Widman system for heterocyclic compounds, where the boron atom occupies position 2 within the five-membered ring. The phenyl substituent attached to the boron atom is further specified by its substitution pattern, with the methoxy group at the 3-position and the nitro group at the 4-position relative to the point of attachment to the boron-containing ring.

The tetramethyl substitution pattern on the dioxaborolane ring is indicated by the designation "4,4,5,5-tetramethyl," which specifies that two methyl groups are attached to each of the carbon atoms at positions 4 and 5 of the ring. This substitution pattern is characteristic of pinacol-derived boronic esters, where the pinacol moiety contributes four methyl groups to the overall structure. The systematic approach to naming this compound ensures that its structure can be unambiguously reconstructed from the name alone, demonstrating the precision and utility of International Union of Pure and Applied Chemistry nomenclature conventions for complex organoboron compounds.

Propiedades

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15(16)17)11(8-9)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLMLFOPBJWHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682240 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755026-96-1 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxy-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Methoxy-4-nitrophenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used for reducing the nitro group.

Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: 2-(3-Amino-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can be employed as a boron source in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the nitrophenyl group enhances its reactivity towards aryl halides .

Fluorescent Probes

Due to the presence of the methoxy and nitro groups, this compound can serve as a precursor for developing fluorescent probes. These probes can be used in biological imaging and sensing applications due to their ability to emit fluorescence upon excitation .

Pharmaceutical Chemistry

The compound's structure suggests potential applications in pharmaceutical chemistry. It can be modified to create new drug candidates that target specific biological pathways. Its derivatives may exhibit enhanced biological activity or selectivity against certain diseases .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The methoxy and nitro groups can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Electronic Differences

- Substituent Position Effects :

- Nitro Group : At the 4-position (target compound), the nitro group exerts a stronger para-directing electron-withdrawing effect compared to meta-substituted analogs (e.g., 4-methyl-3-nitro derivative), altering reactivity in electrophilic substitution .

- Methoxy Group : The 3-methoxy group in the target compound donates electrons via resonance, creating a regiochemical contrast with 2-methoxy analogs (e.g., 2-methoxy-5-nitro derivative), which exhibit reduced conjugation .

Actividad Biológica

The compound 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 755026-96-1 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18BNO5

- Molecular Weight : 279.1 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. The mechanism of action typically involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) and β-lactamases .

Table 1: Antibacterial Activity of Related Compounds

The biological activity of this compound is primarily associated with its ability to form reversible complexes with target enzymes. This property allows it to effectively inhibit bacterial growth without causing irreversible damage to the enzymes involved in cell wall synthesis .

Case Studies

- In Vivo Efficacy : In a study examining the efficacy of boron-containing compounds against resistant strains of bacteria, this compound demonstrated significant activity against strains resistant to traditional antibiotics. The study utilized mouse models to assess the compound's effectiveness in treating infections caused by multidrug-resistant bacteria .

- Structure-Activity Relationship : Research has focused on modifying the dioxaborolane structure to enhance antibacterial activity. Variants with different substituents on the aromatic ring have shown varying degrees of effectiveness against specific bacterial strains. This highlights the importance of chemical structure in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-(3-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation of aryl precursors. A common method involves using transition-metal catalysts (e.g., palladium) or base-mediated protocols. For example, NaOt-Bu (5 mol%) catalyzes boronate ester formation with pinacolborane in ambient conditions, achieving >80% yields for structurally similar dioxaborolanes . Key variables include solvent choice (THF vs. acetonitrile), temperature (ambient vs. reflux), and stoichiometry of boronating agents. Flash column chromatography (hexane/EtOAc gradients) is typically used for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS). For example:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .

- ¹H NMR : Aromatic protons in the 3-methoxy-4-nitrophenyl group appear as doublets (J ≈ 8–10 Hz) due to para-substituent coupling .

- IR : B-O stretches at ~1350 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹ .

Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to moisture and oxygen. Storage under argon at –20°C in amber vials prevents hydrolysis of the boronate ester. Degradation products (e.g., boronic acids) can form within days if exposed to humidity, detectable via ¹¹B NMR (shift to δ 18–22 ppm) . Stability in DMSO or THF is limited to 48 hours at room temperature .

Advanced Research Questions

Q. How does the electronic nature of the 3-methoxy-4-nitrophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aryl ring, enhancing oxidative addition with Pd(0) catalysts. Computational studies on analogous systems suggest the nitro group lowers the LUMO energy, facilitating transmetallation in Suzuki-Miyaura reactions . However, steric hindrance from the tetramethyl dioxaborolane ring may reduce coupling efficiency with bulky substrates, necessitating optimized ligands (e.g., SPhos) .

Q. What experimental strategies resolve contradictions in reported catalytic activity for this compound in medicinal chemistry applications?

Discrepancies in biological activity (e.g., tumor cell proliferation inhibition) may arise from variable boron bioavailability. To address this:

- In vitro assays : Compare IC₅₀ values under standardized oxygen levels, as boronate esters exhibit redox-dependent activity .

- Isotopic labeling : Use ¹⁰B-enriched analogs to track cellular uptake via secondary ion mass spectrometry (SIMS) .

- Control experiments : Test hydrolyzed boronic acid derivatives to isolate the active species .

Q. How can researchers optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this boronate ester?

The boronate ester acts as a directing group. For EAS (e.g., nitration, halogenation):

- Meta-selectivity : The electron-deficient nitro group directs electrophiles to the meta position.

- Ortho/para competition : Methoxy groups at specific positions can alter selectivity. Kinetic studies using in situ IR or stopped-flow NMR reveal transition-state dynamics .

- Protodeboronation risks : Acidic conditions may cleave the boronate ester; buffered systems (pH 6–7) mitigate this .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges include exothermic boronation steps and purification bottlenecks. Solutions:

Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?

- LC-MS/MS : Fragmentation patterns distinguish regioisomers (e.g., m/z 396 → 244 for the parent ion vs. m/z 378 for deboronated products) .

- X-ray crystallography : Resolves structural ambiguities in nitro/methoxy positioning .

- DOSY NMR : Confirms molecular weight and detects aggregates .

Safety and Handling Protocols

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Boron-containing waste must be treated with Ca(OH)₂ to precipitate borates before disposal .

- Spill management : Absorb with vermiculite and neutralize with 10% aqueous NaOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.